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Compound of Interest

Compound Name: 2-Bromo-3-methylbut-2-en-1-ol

Cat. No.: B2687009 Get Quote

In the realm of drug discovery and novel material synthesis, researchers frequently encounter

compounds that, while commercially available, lack a comprehensive, publicly documented

profile. 2-Bromo-3-methylbut-2-en-1-ol (CAS No. 80555-61-9) is a prime example of such a

molecule. It stands as a versatile bifunctional building block, featuring both a reactive vinyl

bromide and a primary allylic alcohol. This unique combination makes it a valuable intermediate

for introducing complex side-chains or for use in polymerization.[1]

This guide is structured to serve the practicing scientist. In the absence of extensive peer-

reviewed data, we will pivot from a simple recitation of facts to a more instructive, experience-

driven approach. We will delineate the compound's structural identity, predict its physical

properties based on established chemical principles, provide robust, field-tested methodologies

for their experimental determination, and outline the expected spectroscopic signatures that are

crucial for structural verification. This document is designed not merely as a datasheet, but as a

comprehensive technical primer for researchers embarking on work with this intriguing

intermediate.

Molecular Identity and Structure
Correctly identifying a chemical substance is the bedrock of any successful research endeavor.

This is particularly critical for a molecule like 2-Bromo-3-methylbut-2-en-1-ol, which has

several structural isomers. Misidentification can lead to failed reactions and misinterpreted

results.
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IUPAC Name: 2-Bromo-3-methylbut-2-en-1-ol CAS Number: 80555-61-9[2] Molecular

Formula: C₅H₉BrO[1] Molecular Weight: 165.03 g/mol [1]

The core structure consists of a butene backbone with a double bond at the C2 position. A

bromine atom is attached to C2 (a vinylic position), a methyl group to C3, and a hydroxymethyl

(-CH₂OH) group to the C1 position.

Caption: Molecular structure of 2-Bromo-3-methylbut-2-en-1-ol.

Physical Properties: Predictions and Comparative
Analysis
Experimentally verified physical property data for this specific compound is not readily available

in the literature. However, a Senior Scientist can infer a reliable, qualitative profile from its

structure and compare it to related molecules. This predictive analysis is crucial for planning

purification strategies (distillation, chromatography) and selecting appropriate reaction solvents.
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Property Predicted Value / Profile
Rationale & Expert
Insights

Appearance Colorless to pale yellow liquid.

Small organobromides are

typically liquids at room

temperature. The potential for

slight decomposition or

impurities can impart a

yellowish hue.

Boiling Point
High; likely >150 °C at atm.

pressure.

The presence of a hydroxyl

group allows for hydrogen

bonding, significantly raising

the boiling point compared to a

non-hydroxylated analog.

Expert Caution: Due to the

allylic alcohol and vinyl

bromide moieties, the

compound may be thermally

sensitive. Vacuum distillation is

the recommended method for

purification to prevent

decomposition at high

temperatures.

Density > 1.2 g/mL

Organobromine compounds

are characteristically denser

than water. The density will be

significantly higher than that of

its non-brominated parent

alcohol, 3-methyl-2-buten-1-ol

(~0.85 g/mL).

Solubility

- Water Sparingly soluble.

- Alcohols (EtOH, MeOH) Soluble.
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- Chlorinated Solvents (DCM,

CHCl₃)
Soluble.

- Ethers (Et₂O, THF) Soluble.

- Hydrocarbons (Hexane,

Toluene)
Slightly soluble to insoluble.

pKa ~16-17

The pKa of the hydroxyl proton

is expected to be similar to that

of other primary allylic

alcohols.

Methodologies for Experimental Characterization
For a research chemical with limited data, in-house verification of its physical properties is a

critical component of quality control and experimental design. The following protocols are

robust, scalable for small research quantities, and provide a self-validating framework.

Protocol: Boiling Point Determination via Micro-
Distillation
Causality Statement: Standard atmospheric distillation requires significant material and high

temperatures, risking decomposition of this thermally sensitive molecule. Micro-distillation

under reduced pressure is the authoritative method for purifying small quantities of high-boiling,

sensitive liquids. It lowers the required temperature, preserving the compound's integrity.

Methodology:

Apparatus Setup: Assemble a Hickman still apparatus with a magnetic stir bar or boiling chip

in the distillation flask. Connect the apparatus to a vacuum pump via a cold trap (e.g., liquid

nitrogen or dry ice/acetone). A digital vacuum gauge must be placed in-line to accurately

measure the pressure.

Sample Preparation: Place 1-2 mL of the crude 2-Bromo-3-methylbut-2-en-1-ol into the

distillation flask.
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Evacuation: Slowly and carefully apply vacuum to the system. A stable pressure (e.g., 1-5

mmHg) should be achieved before heating begins.

Heating: Gently heat the flask using a sand bath or heating mantle. Observe for the

condensation of vapor on the cold finger of the Hickman still.

Data Collection: Record the temperature at which a steady rate of condensation is observed

on the thermometer. This is the boiling point at the measured pressure.

Validation: Use a pressure-temperature nomograph to correct the observed boiling point to

the standard atmospheric pressure (760 mmHg) for reporting purposes, while noting the

experimental conditions.
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Caption: Workflow for micro-distillation under reduced pressure.

Protocol: Semi-Quantitative Solubility Assessment
Causality Statement: Understanding a compound's solubility profile is essential for choosing

appropriate solvents for reactions, extractions, and chromatography. This systematic protocol
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ensures reproducible assessment.

Methodology:

Preparation: Dispense approximately 10 mg of 2-Bromo-3-methylbut-2-en-1-ol into a series

of small, labeled test tubes or vials.

Solvent Addition: To each tube, add a different test solvent (e.g., Water, Ethanol, Ethyl

Acetate, Dichloromethane, Toluene, Hexane) dropwise, starting with 0.1 mL.

Observation: After each addition, vortex or agitate the mixture for 30 seconds and observe.

Record if the compound fully dissolves.

Titration: If the compound does not dissolve, continue adding the solvent in 0.1 mL

increments up to a total volume of 2 mL.

Classification:

Soluble: Dissolves in < 0.5 mL.

Sparingly Soluble: Dissolves between 0.5 mL and 2 mL.

Insoluble: Does not fully dissolve in 2 mL.

Trustworthiness Check: Perform the test in duplicate to validate the results. Note any

phenomena like color changes or heat evolution.

Anticipated Spectroscopic Signatures for Structural
Verification
For any novel or custom-synthesized compound, spectroscopic verification is non-negotiable.

Based on the known structure, we can predict the key features expected in ¹H NMR, ¹³C NMR,

IR, and Mass Spectrometry. These predictions serve as a benchmark against which to

compare experimental data.

Caption: Proton environments for ¹H NMR prediction.
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¹H NMR (Proton NMR)
(Predicted for CDCl₃ solvent)

δ ~1.8-2.5 ppm (s, 1H, -OH): (a) A broad singlet for the alcohol proton. Its chemical shift is

highly dependent on concentration and temperature.

δ ~4.3-4.5 ppm (s, 2H, -CH₂OH): (c) A sharp singlet for the two protons on C1. They are

adjacent to an oxygen and a quaternary vinylic carbon, hence they are deshielded and show

no coupling.

δ ~1.9 ppm (s, 3H, -CH₃): (d) A singlet for the methyl group at C4.

δ ~2.1 ppm (s, 3H, -CH₃): (e) A singlet for the methyl group at C5. The two methyl groups

may have slightly different chemical shifts due to their geometric relationship (cis/trans) to

the bromine atom, though they may also appear as a single peak.

¹³C NMR (Carbon NMR)
(Predicted for CDCl₃ solvent)

δ ~130-140 ppm (C3): Quaternary carbon of the double bond attached to two other carbons.

δ ~115-125 ppm (C2): Quaternary carbon of the double bond attached to the electronegative

bromine.

δ ~65-70 ppm (C1): The -CH₂OH carbon, shifted downfield by the adjacent oxygen.

δ ~20-25 ppm (C4, C5): The two methyl carbons.

FTIR (Fourier-Transform Infrared Spectroscopy)
~3300-3400 cm⁻¹ (broad): Strong, broad absorption characteristic of the O-H stretching

vibration from the alcohol group.

~2850-2960 cm⁻¹ (medium): C-H stretching from the methyl and methylene groups.

~1640-1680 cm⁻¹ (weak to medium): C=C double bond stretching.
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~1050-1150 cm⁻¹ (strong): C-O stretching of the primary alcohol.

~550-650 cm⁻¹ (strong): C-Br stretching vibration.

MS (Mass Spectrometry)
Molecular Ion (M⁺): Expect to see a pair of peaks of nearly equal intensity at m/z = 164 and

m/z = 166. This is the hallmark isotopic signature of a molecule containing one bromine atom

(⁵⁰% ⁷⁹Br, ⁵⁰% ⁸¹Br).

Key Fragments: Loss of Br• (m/z = 85), loss of •CH₂OH (m/z = 133, 135), and other

fragments resulting from cleavage of the carbon skeleton.

Proposed Synthesis and Purification Workflow
A logical and field-proven approach to synthesizing 2-Bromo-3-methylbut-2-en-1-ol is through

the regioselective bromination of its readily available precursor, 3-methyl-2-buten-1-ol (prenol).

Reaction: 3-methyl-2-buten-1-ol → 2-Bromo-3-methylbut-2-en-1-ol

Causality for Reagent Selection: While elemental bromine could be used, it can lead to side

reactions, including addition across the double bond. N-Bromosuccinimide (NBS) is the

authoritative reagent for selective allylic and vinylic brominations under milder conditions. A

radical initiator is typically not required for vinylic bromination with NBS.
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Start:
3-methyl-2-buten-1-ol

in CH₂Cl₂ (0°C)

1. Add N-Bromosuccinimide (NBS)
(portion-wise)

2. Stir at 0°C to RT
(Monitor by TLC)

3. Quench Reaction
(add aq. Na₂S₂O₃)

4. Aqueous Workup

5. Extract with CH₂Cl₂
(3x)

6. Combine Organic Layers

7. Dry over Na₂SO₄

8. Filter & Concentrate
(Rotary Evaporator)

9. Purify by Flash Chromatography
(Silica Gel, Hexane/EtOAc gradient)

10. Characterize Fractions
(TLC, NMR, MS)

Final Product:
Pure 2-Bromo-3-methylbut-2-en-1-ol
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Caption: Proposed workflow for synthesis and purification.
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Conclusion and Forward Outlook
2-Bromo-3-methylbut-2-en-1-ol represents a chemical entity of significant potential for

synthetic chemists. While its documented physical properties are sparse, this guide

demonstrates that a robust and reliable working profile can be established through the

application of fundamental chemical principles and validated experimental methodologies. By

predicting properties, outlining protocols for their determination, and anticipating the required

spectroscopic proof, researchers are well-equipped to incorporate this versatile building block

into their synthetic programs with confidence and scientific rigor. The true value of a Senior

Application Scientist lies not just in knowing the data, but in knowing how to generate and

validate it when it does not yet exist.

References
PubChem. (n.d.). 2-Bromo-3-methylbut-3-en-1-ol. National Center for Biotechnology
Information.
Chemistry Stack Exchange. (2023). Reasonable mechanism for conversion of 2-methylbut-
3-en-2-ol to 1-Bromo-3-methylbut-2-ene.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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